2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
CAS No.: 1797557-93-7
VCID: VC5065632
Molecular Formula: C21H15ClN4OS
Molecular Weight: 406.89
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that integrates features of benzamide, pyridine, and thiazole structures. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including potential applications in medicinal chemistry. The presence of a pyridine ring and a thiazole moiety, along with the benzamide group, suggests its potential in drug design due to its ability to interact with various biological targets. SynthesisThe synthesis of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. These may include the formation of the thiazole ring, followed by the introduction of the pyridine and phenyl groups through coupling reactions. The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical TechniquesAnalytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared (FTIR) spectroscopy are commonly employed to monitor the progress of the reactions and characterize the final product.
Potential ApplicationsBenzamide derivatives, including 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, have been explored for their potential therapeutic applications. These include roles as kinase inhibitors in cancer therapy and other biological activities relevant to drug discovery.
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1797557-93-7 | ||||||||||||||
Product Name | 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide | ||||||||||||||
Molecular Formula | C21H15ClN4OS | ||||||||||||||
Molecular Weight | 406.89 | ||||||||||||||
IUPAC Name | 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide | ||||||||||||||
Standard InChI | InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26) | ||||||||||||||
Standard InChIKey | QUFRFALSJMMUJF-UHFFFAOYSA-N | ||||||||||||||
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 72720052 | ||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume